molecular formula C13H4F7NO3 B13425948 2-(4,5-Difluoro-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

2-(4,5-Difluoro-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

Cat. No.: B13425948
M. Wt: 355.16 g/mol
InChI Key: VAOBOWYJCJVPPC-UHFFFAOYSA-N
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Description

2-(4,5-Difluoro-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is a complex organic compound characterized by multiple fluorine atoms and a nitro group. Compounds with such structures are often of interest in various fields of chemistry and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Difluoro-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene typically involves multi-step organic reactions. A common approach might include:

    Nitration: Introduction of the nitro group to a suitable aromatic precursor.

    Fluorination: Substitution reactions to introduce fluorine atoms.

    Ether Formation: Formation of the phenoxy linkage through nucleophilic aromatic substitution.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for scale-up, including the use of catalysts, temperature control, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amines.

    Substitution: The fluorine atoms can be substituted under specific conditions.

    Coupling Reactions: The phenoxy group can participate in various coupling reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Palladium on carbon, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles like amines or thiols.

Major Products

    Amines: From the reduction of the nitro group.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: As a ligand in catalytic reactions.

    Materials Science: In the development of fluorinated polymers.

Biology

    Drug Development: Potential use in the synthesis of pharmaceuticals due to its unique structure.

Medicine

    Imaging Agents: Fluorinated compounds are often used in medical imaging.

Industry

    Electronics: In the production of high-performance materials for electronic devices.

Mechanism of Action

The mechanism of action for 2-(4,5-Difluoro-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene would depend on its specific application. For example, in catalysis, it might act as a ligand that stabilizes transition states. In biological systems, it could interact with specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluoronitrobenzene
  • 1,3-Difluoro-5-(trifluoromethyl)benzene

Uniqueness

The combination of multiple fluorine atoms and a nitro group in 2-(4,5-Difluoro-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene makes it unique, potentially offering distinct reactivity and properties compared to similar compounds.

Properties

Molecular Formula

C13H4F7NO3

Molecular Weight

355.16 g/mol

IUPAC Name

2-(4,5-difluoro-2-nitrophenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

InChI

InChI=1S/C13H4F7NO3/c14-6-3-10(21(22)23)11(4-7(6)15)24-12-8(16)1-5(2-9(12)17)13(18,19)20/h1-4H

InChI Key

VAOBOWYJCJVPPC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)OC2=CC(=C(C=C2[N+](=O)[O-])F)F)F)C(F)(F)F

Origin of Product

United States

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